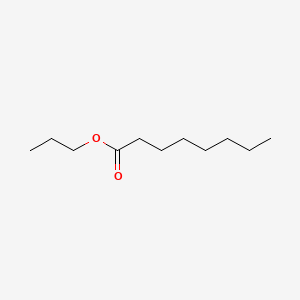
Octansäurepropylester
Übersicht
Beschreibung
Propyl octanoate, also known as octanoic acid propyl ester, is an ester compound with the molecular formula C11H22O2. It is formed by the esterification of octanoic acid (caprylic acid) with propanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
Propyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in metabolic pathways involving fatty acid esters.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Wirkmechanismus
Target of Action
Propyl octanoate, also known as propyl caprylate, is a type of ester that is commonly used in the flavor and fragrance industry . The primary targets of propyl octanoate are olfactory receptors, which are responsible for the sense of smell. The compound interacts with these receptors to produce a coconut-like odor .
Mode of Action
The interaction between propyl octanoate and its targets is primarily based on the principle of lock and key. The molecular structure of propyl octanoate fits into the specific shape of the olfactory receptors, triggering a signal that is interpreted by the brain as a particular smell .
Action Environment
The action of propyl octanoate can be influenced by various environmental factors. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of propyl octanoate .
Biochemische Analyse
Biochemical Properties
Propyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids . This interaction is crucial for the breakdown and utilization of fatty acids in metabolic processes. Propyl octanoate also interacts with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids within cells .
Cellular Effects
Propyl octanoate affects various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, which is essential for maintaining cellular energy balance and membrane integrity . Additionally, propyl octanoate impacts cell signaling pathways related to lipid metabolism and energy homeostasis. It can alter gene expression patterns, particularly those involved in lipid synthesis and degradation, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, propyl octanoate exerts its effects through interactions with specific biomolecules. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism . This activation leads to changes in the expression of genes involved in fatty acid oxidation and lipid storage. Propyl octanoate also inhibits certain enzymes, such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl octanoate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that propyl octanoate can have sustained effects on cellular lipid metabolism, with potential implications for energy balance and metabolic health .
Dosage Effects in Animal Models
The effects of propyl octanoate vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy utilization . At high doses, propyl octanoate may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Propyl octanoate is involved in several metabolic pathways, primarily related to lipid metabolism. It undergoes β-oxidation in the mitochondria, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as carnitine palmitoyltransferase I (CPT-I) play a role in transporting propyl octanoate into the mitochondria for oxidation . This process affects metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, propyl octanoate is transported and distributed by lipid transport proteins, such as fatty acid-binding proteins (FABPs) . These proteins facilitate the movement of propyl octanoate to specific cellular compartments where it can exert its metabolic effects. The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
Propyl octanoate is primarily localized in the mitochondria, where it undergoes β-oxidation . This subcellular localization is crucial for its role in energy production and lipid metabolism. The compound may also be found in other organelles, such as the endoplasmic reticulum, where it can influence lipid synthesis and storage . Targeting signals and post-translational modifications help direct propyl octanoate to these specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl octanoate is typically synthesized through the esterification reaction between octanoic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the removal of water formed during the reaction. The general reaction is as follows:
C7H15COOH+C3H7OH→C7H15COOC3H7+H2O
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The product is then purified through distillation to obtain high-purity propyl octanoate .
Types of Reactions:
Hydrolysis: Propyl octanoate can undergo hydrolysis in the presence of a strong acid or base to yield octanoic acid and propanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Reduction: Propyl octanoate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Octanoic acid and propanol.
Transesterification: A different ester and alcohol.
Reduction: Octanol and propanol.
Vergleich Mit ähnlichen Verbindungen
Ethyl octanoate: Similar ester formed from octanoic acid and ethanol. It also has a fruity odor but differs in its alcohol component.
Butyl octanoate: Formed from octanoic acid and butanol. It has a higher molecular weight and different physical properties.
Methyl octanoate: Formed from octanoic acid and methanol. It is smaller in size and has different solubility characteristics.
Uniqueness of Propyl Octanoate: Propyl octanoate is unique due to its specific combination of octanoic acid and propanol, which gives it distinct physical and chemical properties. Its moderate chain length and lipophilic nature make it particularly useful in applications requiring a balance between hydrophobicity and volatility .
Eigenschaften
IUPAC Name |
propyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHBLVYDNJDWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060782 | |
| Record name | Propyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-13-5 | |
| Record name | Propyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, propyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of propyl octanoate in fruit flavor and aroma?
A1: Propyl octanoate, an ester, significantly contributes to the fruity and floral aromas found in various fruits, particularly blueberries. Research has shown that co-fermenting blueberries with ester-producing yeasts like Candida glabrata can significantly increase propyl octanoate levels, enhancing the wine's flavor profile []. Similarly, it is a key aroma component in Glehnia littoralis, contributing to its unique scent [, ].
Q2: How does the structure of propyl octanoate relate to its olfactory perception in insects?
A2: Studies on the apple maggot fly (Rhagoletis pomonella) reveal a fascinating link between the structure of propyl octanoate and insect olfaction. This insect exhibits a high degree of specificity in its response to this ester. Behavioral assays showed the highest activity with esters possessing a straight chain of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion containing 3-5 carbons. This specificity suggests that propyl octanoate, fitting this structural profile, likely plays a role in the insect's ability to locate host fruits [].
Q3: What is the molecular formula and weight of propyl octanoate?
A3: Propyl octanoate (also known as propyl caprylate) has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.
Q4: Can you elaborate on the production of propyl octanoate during alcoholic fermentation?
A4: Propyl octanoate is formed as a byproduct during alcoholic fermentation, primarily from the metabolism of long-chain fatty acids by yeast. Its presence is particularly notable in aged beverages like Cognac brandies, where its concentration increases over time, contributing to the characteristic "rancio charentais" aroma []. This highlights the role of propyl octanoate in the complex aging process of alcoholic beverages.
Q5: Are there any known applications of propyl octanoate in pharmaceutical research?
A5: While propyl octanoate is primarily known for its flavor and fragrance applications, research indicates potential uses in pharmaceuticals. One area of interest is its use in formulating (2R)-2-propyloctanoic acid, a compound with potential for treating neurodegenerative diseases. Propyl octanoate can act as an intermediate in the synthesis of this optically active compound, leading to a more efficient production process [].
Q6: Is there any research on the stability of propyl octanoate under different conditions?
A6: While the provided abstracts don't delve into the specific stability parameters of propyl octanoate, it's important to consider its ester functionality. Esters are generally susceptible to hydrolysis, particularly in the presence of acids or bases. This would be a crucial factor to consider when formulating propyl octanoate in various applications, necessitating strategies to enhance its stability.
Q7: What analytical techniques are commonly used to identify and quantify propyl octanoate?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing propyl octanoate. This method enables the separation and identification of volatile compounds based on their mass-to-charge ratios, providing both qualitative and quantitative data [, , ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis, allowing for the selective extraction of volatile compounds like propyl octanoate from complex matrices [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


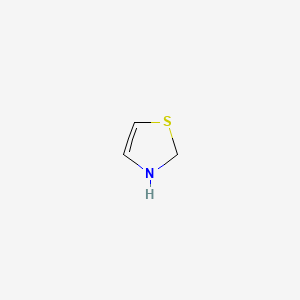


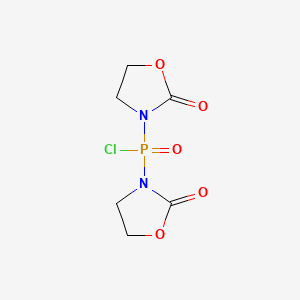
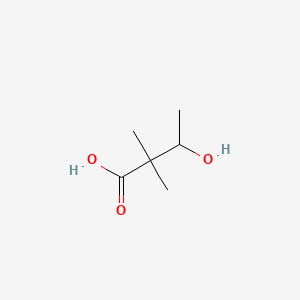


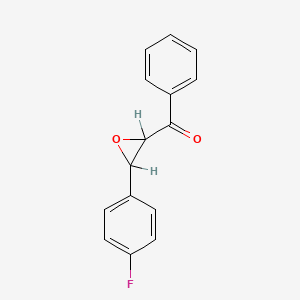


![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

